N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(2-chlorophenyl)acetamide
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Overview
Description
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(2-chlorophenyl)acetamide is a synthetic organic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(2-chlorophenyl)acetamide typically involves the following steps:
Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Propyl Chain: The propyl chain can be introduced via alkylation reactions using suitable alkyl halides.
Acetamide Formation: The final step involves the acylation of the intermediate with 2-chlorophenylacetyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(2-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(2-chlorophenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to desired therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(1,2,4-triazol-3-yl)propyl)-2-(2-chlorophenyl)acetamide
- N-(3-(1,2,4-triazol-5-yl)propyl)-2-(2-chlorophenyl)acetamide
Uniqueness
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(2-chlorophenyl)acetamide is unique due to its specific triazolopyrimidine core, which may confer distinct biological activities and chemical properties compared to other similar compounds. This uniqueness can be attributed to the specific arrangement of atoms and functional groups within the molecule.
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O/c17-14-6-2-1-5-13(14)8-15(23)18-7-3-4-12-9-19-16-20-11-21-22(16)10-12/h1-2,5-6,9-11H,3-4,7-8H2,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOBTRRPXYCWPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCCCC2=CN3C(=NC=N3)N=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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